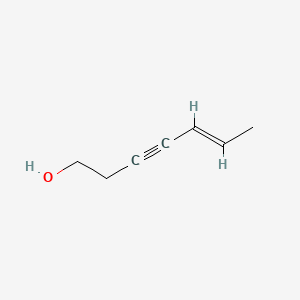

(5E)-hept-5-en-3-yn-1-ol

Descripción general

Descripción

“(5E)-hept-5-en-3-yn-1-ol” is a chemical compound with the CAS Number: 103197-98-4 . It has a molecular formula of C7H10O and a molecular weight of 110.16 . The compound is liquid in physical form .

Synthesis Analysis

The synthesis of “(5E)-hept-5-en-3-yn-1-ol” involves reaction conditions with lithium aluminium tetrahydride in diethyl ether for 2.5 hours . The yield of the product is approximately 85% .Molecular Structure Analysis

The molecular structure of “(5E)-hept-5-en-3-yn-1-ol” contains a total of 17 bonds . These include 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

“(5E)-hept-5-en-3-yn-1-ol” is a liquid . It has a molecular formula of C7H10O and a molecular weight of 110.15 .Aplicaciones Científicas De Investigación

Asymmetric aza-Diels–Alder Reactions

(5E)-hept-5-en-3-yn-1-ol has been found useful in asymmetric aza-Diels–Alder reactions. In research conducted by Sousa et al. (2014), it was observed that endo-benzonorbornen-2-ol, a structurally related compound, served as an efficient non-natural chiral auxiliary in these reactions. This process highlights its potential in synthesizing enantiomerically enriched compounds.

Isomerization Studies

The isomerization of initial carbocations derived from compounds like (5E)-hept-5-en-3-yn-1-ol was studied by Brigodiot & Maréchal (1981). They examined the isomerization through C NMR spectroscopy, which provides insights into the structure and behavior of these compounds under different conditions.

Conformational and Reaction Studies

Kas’yan et al. (2001) investigated derivatives of (5E)-hept-5-en-3-yn-1-ol focusing on their geometric parameters and conformational properties. This research is crucial for understanding the physical and chemical behaviors of these compounds, especially in reactions with electrophilic reagents.

Crystal Structure Analysis

The study of Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate by Vera et al. (2007) involved a compound structurally similar to (5E)-hept-5-en-3-yn-1-ol. Their findings on crystal structure and molecular interactions provide insights into the material properties that could influence its applications in various scientific domains.

Labelled Precursors in Organic Synthesis

Tureček (1987) prepared specifically labelled precursors, including 2-exo-Vinylbicyclo[2.2.1]hept-5-en-2-ols, a compound related to (5E)-hept-5-en-3-yn-1-ol. These labelled compounds are vital for the detailed study of reaction mechanisms and pathways in organic synthesis.

Chemical Synthesis and Polymerization Studies

Landor & Pepper (1966) described the synthesis of trans-undec-2-en-4-yn-1-ol and similar compounds from reactions involving (5E)-hept-5-en-3-yn-1-ol. This research is significant for understanding the chemical behavior and potential applications in synthesizing complex organic molecules.

Safety And Hazards

“(5E)-hept-5-en-3-yn-1-ol” is classified as an irritant . It has several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

(E)-hept-5-en-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h2-3,8H,6-7H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCORZGDNSGLGTG-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313644 | |

| Record name | (5E)-5-Hepten-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-hept-5-en-3-yn-1-ol | |

CAS RN |

98014-46-1 | |

| Record name | (5E)-5-Hepten-3-yn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98014-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5E)-5-Hepten-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine](/img/structure/B598767.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598772.png)